2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid
Overview
Description
2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid is a deuterated analog of valproic acid, a widely used anticonvulsant and mood stabilizer medication. The deuterated form of valproic acid has been developed to improve its pharmacokinetic properties, such as increased bioavailability and longer half-life, which may lead to better therapeutic outcomes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid involves the incorporation of deuterium atoms into the valproic acid structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated starting materials. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of deuterium atoms, which can affect the reaction kinetics and mechanisms .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid has a wide range of scientific research applications. In chemistry, it is used as a stable isotope-labeled compound for tracing reaction pathways and studying reaction mechanisms. In biology and medicine, it is used to investigate the pharmacokinetics and pharmacodynamics of valproic acid and its deuterated analogs. The compound is also used in the development of new therapeutic agents with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid involves its interaction with molecular targets and pathways similar to those of valproic acid. It modulates the activity of neurotransmitters in the brain, leading to its anticonvulsant and mood-stabilizing effects. The presence of deuterium atoms can enhance the compound’s stability and prolong its duration of action.
Comparison with Similar Compounds
Similar Compounds:
- Valproic acid
- Di-n-propylacetic acid
- 2-Propylvaleric acid
Uniqueness: 2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid is unique due to the incorporation of deuterium atoms, which can improve its pharmacokinetic properties compared to its non-deuterated counterparts. This results in increased bioavailability, longer half-life, and potentially better therapeutic outcomes.
Properties
IUPAC Name |
4,4-dideuterio-2-(2,2-dideuteriopropyl)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJJYAXOARWZEE-KHORGVISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)CC(CC([2H])([2H])C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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